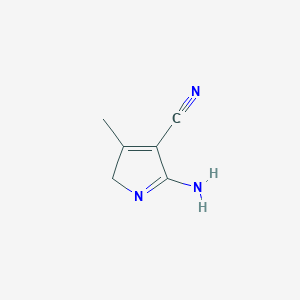

5-amino-3-methyl-2H-pyrrole-4-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7N3 |

|---|---|

Molecular Weight |

121.14 g/mol |

IUPAC Name |

5-amino-3-methyl-2H-pyrrole-4-carbonitrile |

InChI |

InChI=1S/C6H7N3/c1-4-3-9-6(8)5(4)2-7/h3H2,1H3,(H2,8,9) |

InChI Key |

ZRPGLFOVMSSXQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC1)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 5 Amino 3 Methyl 2h Pyrrole 4 Carbonitrile

Overview of Established and Optimized Synthesis Protocols

The synthesis of the pyrrole (B145914) ring can be achieved through a variety of established methods, which have been optimized over time to improve efficiency and yield. These range from traditional multistep sequences to more modern, environmentally friendly approaches.

Conventional methods for pyrrole synthesis often involve the condensation of dicarbonyl compounds with amines or other nitrogen sources. The Paal-Knorr synthesis, for instance, is a widely recognized method that involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. researchgate.netorganic-chemistry.org For the synthesis of 5-amino-3-methyl-2H-pyrrole-4-carbonitrile, a suitable 1,4-dicarbonyl precursor would be required.

Multicomponent reactions (MCRs) also represent a powerful strategy for the one-pot synthesis of highly substituted pyrroles. bohrium.com These reactions, where three or more reactants combine in a single step, offer high atom economy and efficiency. bohrium.com For example, a three-component reaction of 1,3-diketones, aldehydes, and amines can yield tetrasubstituted pyrroles. bohrium.com Another approach involves the reaction of arylglyoxals with malononitrile (B47326) and hydrazine (B178648) hydrate (B1144303) to produce substituted pyridazines, which highlights the versatility of these building blocks in heterocyclic synthesis. scielo.org.za The synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls has been achieved through a three-component reaction of aromatic aldehydes, malononitrile, and acetone, demonstrating a rapid and efficient solvent-free method. researchgate.net

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable synthetic protocols. nih.gov These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a valuable tool, often leading to shorter reaction times, higher yields, and milder reaction conditions. mdpi.comrsc.org The synthesis of various substituted pyrroles has been successfully achieved using microwave irradiation, including the intramolecular cyclocondensation of enamines and multicomponent reactions. mdpi.comrsc.org For instance, microwave-assisted synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and various amines has been reported to proceed in high yields under solvent-free conditions with a catalytic amount of molecular iodine. utrgv.edu

Solvent-free reactions, sometimes employing mechanochemical activation like ball-milling, offer another environmentally benign alternative. researchgate.netrsc.org The synthesis of N-substituted pyrroles has been demonstrated by reacting diketones with amines in the presence of citric acid under mechanochemical conditions, resulting in good yields in a short time. rsc.org The use of concentrated solar radiation in combination with natural catalysts like lemon juice has also been explored for the synthesis of heterocyclic compounds, showcasing a novel and sustainable energy source for chemical transformations. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Substituted Pyrroles

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | Several hours | Moderate | Reflux in solvent | rsc.org |

| Microwave Irradiation | 10-16 minutes | Good to Excellent | 130 °C, 250 W | rsc.org |

| Microwave (Solvent-Free) | 3-5 minutes | 75-98% | Iodine catalyst | utrgv.edu |

Exploration of Novel Pyrrole Ring Formation Strategies

The quest for more efficient and versatile methods for constructing the pyrrole ring has led to the exploration of novel synthetic strategies, including metal-catalyzed reactions and the use of alternative starting materials.

Transition metal catalysis has revolutionized organic synthesis, and the formation of pyrroles is no exception. nih.gov A variety of metals, including palladium, ruthenium, iron, iridium, and gold, have been employed to catalyze the synthesis of substituted pyrroles. nih.govnih.govacs.orgnih.gov

Iridium Catalysis: A sustainable approach using an iridium catalyst allows for the synthesis of pyrroles from secondary alcohols and amino alcohols, eliminating two equivalents of hydrogen gas in the process. nih.gov

Iron Catalysis: Air-stable iron(0) complexes have been used for the sustainable and highly regiospecific synthesis of substituted pyrroles. acs.orgnih.gov

Ruthenium Catalysis: Ruthenium catalysts have been utilized in four-component reactions and ring-closing metathesis to afford substituted pyrroles. rsc.orgnih.gov

Palladium Catalysis: Palladium-catalyzed reactions, such as the oxidative arylation of N-homoallylicamines followed by intramolecular aza-Wacker cyclization, provide access to polysubstituted pyrroles. organic-chemistry.orguctm.edu

Gold Catalysis: Gold catalysts have been shown to be effective in the synthesis of substituted pyrroles from enyne sulfonamides. nih.gov

These metal-catalyzed methods often exhibit high functional group tolerance and proceed under mild conditions. nih.govnih.gov

Moving beyond traditional precursors, researchers have investigated a wide array of starting materials for pyrrole synthesis, enabling the construction of diverse substitution patterns. nih.gov

One notable class of precursors is α-aminonitriles . The preparation of 4-substituted 5-aminoimidazoles has been achieved from α-aminonitriles, which could potentially be adapted for the synthesis of aminopyrroles. nih.gov Similarly, 5-aminopyrazole-4-carbonitriles have been used as precursors for more complex heterocyclic systems. researchgate.net

Other alternative starting materials include:

Enamines and Allenoates: These can be reacted in the presence of an iodine catalyst to form pyrroles. nih.gov

Vinyl Azides: The annulation of vinyl azides with esters or aldehydes provides a route to substituted NH-pyrroles under mild and neutral conditions. uctm.edu

1-(Alk-1-ynyl)cyclopropyloxime derivatives: These can undergo a palladium-catalyzed reaction to yield N-OR substituted pyrroles. nih.gov

N-homoallylicamines and Arylboronic Acids: These can be coupled via a palladium-catalyzed cascade reaction to form polysubstituted pyrroles. uctm.edu

Cyanothioacetamide: This can be used in a multicomponent condensation to form amino-3,5-dicyanopyridine derivatives, which are intermediates for other heterocyclic systems. nih.gov

The use of such varied precursors significantly expands the toolbox for synthetic chemists aiming to construct complex pyrrole-containing molecules.

Process Optimization and Reaction Efficiency Studies

The optimization of reaction conditions is a critical aspect of developing a viable synthetic route. This involves systematically studying the effects of various parameters to maximize yield and minimize reaction time and byproducts.

For instance, in the microwave-assisted synthesis of pyrrole derivatives, optimization of parameters such as the choice of base and solvent is crucial. mdpi.com In the synthesis of chromeno[3,4-c]pyrroles via the Barton-Zard reaction, a study of different bases (DBU, DABCO, K2CO3) and solvents (THF, MeCN, EtOH) revealed that K2CO3 in refluxing ethanol (B145695) for 30 minutes provided the optimal conditions, leading to yields of 63–94%. nih.gov

In the development of a green synthesis for 2,3-dihydroquinazolin-4(1H)-ones using concentrated solar radiation, optimization of temperature and catalyst concentration was performed. It was found that 0.3 mL of lemon juice as a catalyst under solar radiation resulted in a 97% yield in just 10 minutes. nih.gov

Table 2: Optimization of Reaction Conditions for the Synthesis of Chromeno[3,4-c]pyrroles

| Entry | Base | Solvent | Method | Yield (%) |

| 1 | DBU | THF | Room Temp | 21 |

| 2 | DBU | MeCN | Room Temp | 33 |

| 3 | DABCO | THF | Room Temp | 24 |

| 4 | K2CO3 | THF | Room Temp | 15 |

| 5 | K2CO3 | EtOH | Reflux | 94 |

Data adapted from a study on the synthesis of chromeno[3,4-c]pyrroles. nih.gov

These examples underscore the importance of meticulous process optimization in achieving efficient and high-yielding syntheses of heterocyclic compounds like this compound.

Chemical Reactivity and Derivatization Pathways of 5 Amino 3 Methyl 2h Pyrrole 4 Carbonitrile

Electronic Properties and Reactivity of the Pyrrole (B145914) Heterocycle

The pyrrole ring is an electron-rich aromatic system due to the participation of the nitrogen lone pair in the 6 π-electron system. This electron delocalization significantly influences the reactivity of the ring. In general, pyrroles are more susceptible to electrophilic attack than benzene. The presence of an amino group at the C5 position and a methyl group at the C3 position further modulates the electronic landscape of 5-amino-3-methyl-2H-pyrrole-4-carbonitrile.

The amino group at C5 is a strong electron-donating group, which increases the electron density of the pyrrole ring, particularly at the C2 and C4 positions, making them more nucleophilic. Conversely, the nitrile group at C4 is an electron-withdrawing group, which tends to decrease the electron density of the ring. The interplay of these opposing electronic effects, along with the electron-donating nature of the C3-methyl group, results in a complex reactivity profile. Quantum chemical calculations on related pyrrole systems indicate that the highest occupied molecular orbital (HOMO) has larger lobes at the 2- and 5-positions, suggesting these sites are the most likely points of electrophilic attack. nih.gov The presence of a single alkyl group, such as the methyl group at C3, can substantially increase the reactivity of a pyrrole towards electrophiles. acs.org

Transformational Chemistry of the Amino Functional Group

The amino group at the C5 position is a primary site for a variety of chemical transformations, including the formation of iminopyrrole intermediates and various nucleophilic and electrophilic derivatizations.

Formation and Subsequent Reactions of Iminopyrrole Intermediates

The amino group of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form iminopyrrole intermediates. These intermediates are valuable for the construction of more complex heterocyclic systems. For instance, the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (a substituted iminium cation), can lead to the formation of an iminium salt with the pyrrole. This salt is stabilized by conjugation between the pyrrole nitrogen and the iminium group. organic-chemistry.org Subsequent hydrolysis of the iminium ion can introduce a formyl group onto the pyrrole ring.

Nucleophilic and Electrophilic Derivatizations

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile. It can react with a variety of electrophiles, such as acyl chlorides and alkyl halides, to yield N-acylated and N-alkylated derivatives, respectively. The nucleophilicity of primary amines has been extensively studied and is known to be influenced by steric and electronic factors. uni-muenchen.deresearchgate.net

Conversely, the amino group can also undergo reactions with nucleophiles under certain conditions, for example, through diazotization followed by substitution reactions. The amino group can be converted to a diazonium salt using nitrous acid, which can then be displaced by a variety of nucleophiles.

Reactivity Profile of the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo a range of transformations, significantly expanding the synthetic utility of this compound.

Nucleophilic Additions to the Nitrile Moiety

The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. This can lead to the formation of various functional groups. For example, reaction with amines can lead to the formation of amidines. In a related study, the reaction of nitrile-containing buta-1,3-dienes with amines proceeded via nucleophilic addition to the nitrile, followed by intramolecular cyclization to form 2-aminopyrroles. researchgate.net

The nitrile group can also be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. Reduction of the nitrile group, for instance with lithium aluminum hydride, would produce a primary amine.

Cycloaddition and Cyclocondensation Reactions Involving the Nitrile

The nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. For example, [3+2] cycloaddition reactions with azides can lead to the formation of tetrazole derivatives.

Furthermore, the nitrile group can be involved in cyclocondensation reactions. The synthesis of polysubstituted pyrroles can be achieved through various multicomponent reactions where a nitrile-containing starting material is a key component. researchgate.netmdpi.com For instance, the cyclocondensation of enones with aminoacetonitrile (B1212223) is a known method for producing 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can be further oxidized to pyrrole-2-carbonitriles. researchgate.netresearchgate.net While not directly involving the title compound, this demonstrates the potential of the nitrile and amino functionalities in concert to construct fused heterocyclic systems.

| Functional Group | Reaction Type | Reagent/Conditions | Product Type |

| Pyrrole Ring | Electrophilic Substitution | Electrophiles (e.g., Vilsmeier reagent) | Substituted Pyrroles |

| Amino Group | Imine Formation | Aldehydes/Ketones | Iminopyrroles |

| Amino Group | N-Acylation | Acyl Halides | N-Acyl-aminopyrroles |

| Amino Group | N-Alkylation | Alkyl Halides | N-Alkyl-aminopyrroles |

| Nitrile Group | Nucleophilic Addition | Amines | Amidines |

| Nitrile Group | Hydrolysis | Acid/Base | Carboxylic Acids/Carboxylates |

| Nitrile Group | Reduction | LiAlH4 | Primary Amines |

| Nitrile Group | Cycloaddition | Azides | Tetrazoles |

| Nitrile Group | Cyclocondensation | Enones/Aminoacetonitrile (related systems) | Dihydropyrroles/Pyrroles |

Regioselective Functionalization of the Pyrrole Core

The functionalization of the this compound core is a nuanced process governed by the electronic properties of its substituents and the choice of reagents. The molecule exists in tautomeric forms, with the aromatic 5-amino-3-methyl-1H-pyrrole-4-carbonitrile being the more stable and relevant isomer for discussing reactivity. The pyrrole ring is inherently electron-rich, making it susceptible to electrophilic attack. The regioselectivity of its reactions is dictated by the interplay of the strongly electron-donating amino group at the C5 position, the weakly electron-donating methyl group at C3, and the electron-withdrawing carbonitrile group at C4.

The primary sites for functionalization are the unsubstituted C2 carbon, the endocyclic nitrogen (N1), and the exocyclic amino group (N5). The outcome of a reaction—whether it occurs on a carbon or a nitrogen atom—depends critically on the reaction conditions and the nature of the electrophile.

Electrophilic Substitution on the Pyrrole Ring

The substitution pattern of the pyrrole core renders it highly activated towards electrophilic aromatic substitution. The C5-amino group is a powerful activating group that directs electrophiles to the ortho (C4) and para (C2) positions. researchgate.netlibretexts.org The C4 position is already substituted with a carbonitrile group, leaving the C2 position as the most electron-rich and sterically accessible site for electrophilic attack. quora.com The stability of the cationic intermediate (arenium ion) formed during the substitution process confirms this preference; attack at C2 allows for the positive charge to be delocalized over more atoms, including the C5-amino nitrogen, resulting in a more stable intermediate compared to attack at other positions. quora.comyoutube.com

A classic example of regioselective C2-functionalization is the Vilsmeier-Haack reaction , which is used to introduce a formyl group onto electron-rich aromatic and heterocyclic rings. wikipedia.orgorganic-chemistry.orgchemistrysteps.com When subjected to the Vilsmeier reagent (generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide), 5-amino-3-methyl-1H-pyrrole-4-carbonitrile is expected to undergo formylation exclusively at the C2 position. The iminium ion generated in the reaction is a relatively weak electrophile, favoring reaction at the most nucleophilic site of the substrate. chemistrysteps.com

Table 1: Predicted C2-Electrophilic Substitution Reactions

| Reaction Type | Reagent(s) | Expected Major Product |

|---|---|---|

| Formylation (Vilsmeier-Haack) | POCl3, DMF, then H2O | 5-Amino-2-formyl-3-methyl-1H-pyrrole-4-carbonitrile |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 5-Amino-2-bromo-3-methyl-1H-pyrrole-4-carbonitrile |

Functionalization on Nitrogen Atoms (N-Acylation and N-Alkylation)

The presence of two different nucleophilic nitrogen atoms—the endocyclic N1 and the exocyclic N5-amino group—introduces another layer of complexity to the functionalization of the pyrrole core. The reaction pathway can be directed towards either N-acylation or N-alkylation depending on the conditions.

N-Acylation: The reaction with acylating agents like acyl chlorides or anhydrides can lead to the formation of amides at either the N1 or N5 position. researchgate.netdifferencebetween.com Generally, the exocyclic amino group is more nucleophilic than the endocyclic pyrrole nitrogen and is thus more likely to be acylated under neutral or slightly basic conditions. This selective N5-acylation yields the corresponding 5-acetamido derivative. This transformation is also a useful strategy for temporarily moderating the high reactivity of the amino group, thereby allowing for subsequent, more controlled electrophilic substitution on the pyrrole ring. quora.com

N-Alkylation: Alkylation with agents such as alkyl halides can also occur at either nitrogen. Regioselective N-alkylation is often influenced by factors like the base used, the solvent, and the nature of the alkylating agent. organic-chemistry.org In many heterocyclic systems, deprotonation of the N1-H with a strong base followed by the addition of an electrophile is a common strategy to achieve selective N1-alkylation.

The competition between C-functionalization and N-functionalization is a key consideration. For instance, in Friedel-Crafts acylation, the Lewis acid catalyst can complex with the basic amino group, deactivating the ring towards electrophilic substitution and preventing the reaction. quora.com Therefore, protection of the amino group, often by acylation, is a common prerequisite for achieving C-acylation on the pyrrole ring.

Table 2: Predicted N-Functionalization Reactions

| Reaction Type | Reagent(s) | Predicted Major Product Site | Product Name Example (with Acetyl Chloride) |

|---|---|---|---|

| N-Acylation | Acetyl chloride, Pyridine | N5-amino | 5-Acetamido-3-methyl-1H-pyrrole-4-carbonitrile |

| N-Alkylation | NaH, then CH3I | N1 | 5-Amino-1,3-dimethyl-1H-pyrrole-4-carbonitrile |

Advanced Structural Characterization and Spectroscopic Analysis of 5 Amino 3 Methyl 2h Pyrrole 4 Carbonitrile and Its Derivatives

X-ray Diffraction Studies of Solid-State Structures

While a complete single-crystal X-ray diffraction study for 5-amino-3-methyl-2H-pyrrole-4-carbonitrile was not found in the surveyed literature, a detailed analysis of the closely related isoxazole (B147169) analog, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile , provides significant insight into the expected solid-state structure. The study of this analog reveals key features regarding molecular geometry and crystal packing that are likely to be comparable to the target pyrrole (B145914) compound due to their structural similarities. researchgate.net

Molecular Conformation and Geometric Parameters

The molecular structure of the isoxazole analog is nearly planar. researchgate.net This planarity arises from the sp² hybridization of the atoms in the ring and the attached amino and cyano groups. A similar planarity would be expected for the this compound ring.

The bond lengths and angles provide evidence of electron delocalization. In the isoxazole analog, the C4≡N3 bond length is typical for push-pull nitriles, where conjugation exists between the amino group and the nitrile group. researchgate.net This interaction enhances the hydrogen-bonding capability of the nitrile nitrogen. The sum of the bond angles around the amino nitrogen atom is close to 360°, confirming its sp² character. researchgate.net It is anticipated that the pyrrole derivative would exhibit similar electronic and conformational features.

A selection of key geometric parameters for the isoxazole analog is presented below, which can serve as a predictive model for this compound.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C4-C5 | 1.419(2) |

| Bond Length | C5-N1 | 1.328(2) |

| Bond Length | N1-O1 | 1.411(2) |

| Bond Length | O1-C3 | 1.341(2) |

| Bond Length | C3-C4 | 1.423(2) |

| Bond Length | C5-N2 | 1.332(2) |

| Bond Length | C4-C6 | 1.431(2) |

| Bond Length | C6-N3 | 1.142(2) |

| Bond Angle | C5-N1-O1 | 105.8(1) |

| Bond Angle | N1-O1-C3 | 107.0(1) |

| Bond Angle | O1-C3-C4 | 110.1(1) |

| Bond Angle | C3-C4-C5 | 108.8(1) |

| Bond Angle | N1-C5-C4 | 108.3(1) |

Data for 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, a structural analog. researchgate.net

Crystallographic Symmetry and Unit Cell Analysis

The crystal structure of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile is characterized by a monoclinic system with the space group P2₁/c. researchgate.net The molecules in the crystal are linked by N—H···N hydrogen bonds, forming a two-dimensional network. researchgate.net This type of hydrogen bonding pattern is a common feature in the crystal packing of amino-nitrile substituted heterocycles and would be a strong possibility for the solid-state arrangement of this compound.

The unit cell parameters for the isoxazole analog are detailed in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2891 (3) |

| b (Å) | 12.3787 (5) |

| c (Å) | 12.0153 (5) |

| α (°) | 90 |

| β (°) | 107.019 (2) |

| γ (°) | 90 |

| Volume (ų) | 1178.11 (8) |

| Z | 8 |

Data for 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, a structural analog. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure Elucidation

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the pyrrole ring proton. The methyl group protons would likely appear as a singlet in the range of δ 2.0-2.5 ppm. The amino group protons would present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The proton on the pyrrole ring is anticipated to resonate further downfield.

In the ¹³C NMR spectrum, characteristic signals would correspond to the methyl carbon, the carbons of the pyrrole ring, and the carbon of the nitrile group. The nitrile carbon is typically observed in the range of δ 110-120 ppm. The carbons of the pyrrole ring would have distinct chemical shifts reflecting their electronic environment, influenced by the amino and cyano substituents.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

| Proton | Expected δ (ppm) | Carbon | Expected δ (ppm) |

| -CH₃ | ~2.3 | -CH₃ | ~14 |

| -NH₂ | Variable (broad s) | C2 | ~150-160 |

| Pyrrole-H | ~6.5-7.0 | C3 | ~120-130 |

| C4 | ~95-105 | ||

| C5 | ~155-165 | ||

| -CN | ~115-120 |

Predicted data based on analysis of similar pyrrole structures. amazonaws.comresearchgate.netnih.gov

Complementary Spectroscopic and Analytical Techniques for Structural Verification

Beyond X-ray diffraction and NMR spectroscopy, a suite of other analytical methods is crucial for the unambiguous structural confirmation of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl and pyrrole ring, and a sharp, strong absorption for the C≡N (nitrile) group around 2220-2260 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

Computational Chemistry: In the absence of experimental crystal data, theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the optimized geometry, bond lengths, bond angles, and spectroscopic properties of the molecule. nih.gov These computational studies can also provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Hirshfeld Surface Analysis: For related crystalline compounds, Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within the crystal lattice, providing a deeper understanding of the crystal packing. nih.govnih.gov

Supramolecular Chemistry and Crystal Engineering Principles Applied to Pyrrole 4 Carbonitrile Systems

Elucidation of Intermolecular Interactions in Crystalline Architectures

The final architecture of a molecular crystal is dictated by a delicate balance of various intermolecular forces. In pyrrole-4-carbonitrile systems, these interactions range from strong, directional hydrogen bonds to weaker, more diffuse forces like π-π stacking and C-H···N contacts.

Hydrogen bonds are the primary drivers of self-assembly in many nitrogen-containing heterocyclic compounds. The amino group (-NH₂) on the pyrrole (B145914) ring is a potent hydrogen bond donor, while the nitrogen atoms of the nitrile group (-C≡N) and the pyrrole ring itself can act as acceptors. researchgate.netnih.gov

In crystalline structures of closely related molecules, such as 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, specific and predictable hydrogen bonding patterns are observed. nih.govresearchgate.net The amino group's hydrogen atoms form two distinct types of hydrogen bonds: one to the nitrogen of the heterocyclic ring (N-H···N) and another to the nitrogen of a neighboring nitrile group (N-H···N). researchgate.net This dual engagement leads to the formation of well-defined supramolecular synthons, which are robust structural motifs that repeat throughout the crystal.

Table 1: Representative Hydrogen Bond Geometries in a Crystalline Analog (5-amino-3-methyl-1,2-oxazole-4-carbonitrile) Data extracted from crystallographic analysis of a closely related isoxazole (B147169) analog, demonstrating typical interaction parameters.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Resulting Motif |

| N-H | H | N (isoxazole) | - | - | 2.9567 | - | R₆⁶(26) Ring |

| N-H | H | N (nitrile) | - | - | 3.0402 | - | R₂²(12) Ring |

| Source: researchgate.net |

The aromatic pyrrole core of 5-amino-3-methyl-2H-pyrrole-4-carbonitrile is capable of engaging in π-π stacking interactions, which are crucial for stabilizing the tertiary structures of proteins and for the binding of ligands in biological systems. nih.gov These interactions occur between the electron-rich π-systems of adjacent pyrrole rings.

The geometry of π-π stacking is not typically a simple face-to-face arrangement but is more often parallel-displaced. Theoretical studies on 3-methylindole, a molecule with a similar heterocyclic structure, show that substitutions on the aromatic ring significantly influence the stability of these stacking interactions. nih.gov For the title compound, the presence of the electron-donating amino group and the electron-withdrawing nitrile group, along with the methyl group, would create a non-uniform electron distribution across the ring. This electronic asymmetry favors displaced stacking arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces. The stability of these interactions can be influenced by halogenation or other substitutions, with heavier halogens generally leading to more stable π-π stacking. nih.gov

Beyond the dominant hydrogen bonds and π-π stacking, a network of weaker non-covalent interactions provides additional stabilization to the crystal lattice. These include C-H···N, C-H···π, and, in halogenated derivatives, potential halogen bonds.

Molecular Recognition and Host-Guest Complexation with Pyrrole-Derived Scaffolds

The specific and directional nature of the interactions involving the pyrrole moiety makes it an excellent scaffold for molecular recognition and the construction of host-guest systems. Pyrrole-based structures can be designed to have cavities of specific sizes and shapes, lined with functional groups that can selectively bind to guest molecules.

A prominent example is the calix nih.govpyrrole system. These macrocycles, made from four pyrrole rings, can be functionalized to create elaborate host molecules. Tetraurea calix nih.govpyrroles, for instance, are capable of dimerizing through a circular array of 16 hydrogen bonds to form a molecular capsule that can encapsulate a guest molecule like 4,4'-bipyridine (B149096) N-N'-dioxide. nih.gov The guest is held within the cavity by further hydrogen bonds to the pyrrole N-H groups. nih.gov

Another approach involves molecularly imprinted polymers. Polypyrrole nanostructures have been synthesized to recognize specific molecules, such as the herbicide 2,4-dichlorophenoxyacetic acid. nih.gov In this process, the polymer is formed around a template molecule. After the template is removed, a cavity remains that is perfectly shaped to re-bind the target molecule with high selectivity, demonstrating a powerful form of molecular recognition. nih.gov Furthermore, pyrrole-based scaffolds have been designed to mimic protein secondary structures, such as β-turns, indicating their utility in recognizing and interacting with biological systems. nih.gov

Rational Design of Supramolecular Assemblies and Frameworks

The rational design of supramolecular structures relies on a deep understanding of the intermolecular forces discussed above. By strategically choosing and placing functional groups on a core scaffold like this compound, chemists can guide the assembly of molecules into predictable, extended networks such as tapes, sheets, or three-dimensional frameworks.

Self-assembly is the spontaneous organization of molecules into ordered arrangements. In solution, this process is often reversible and dependent on concentration and solvent conditions. For example, tetraurea calix nih.govpyrroles reversibly dimerize in dichloromethane, driven by hydrogen bonding. nih.gov Similarly, certain complementary metalloporphyrins, which contain pyrrole rings, can self-assemble into various nanostructures when placed in non-coordinating solvents. nih.gov

In the solid state, self-assembly manifests as crystallization. The process is guided by the molecule's search for its thermodynamic minimum, which is achieved by optimizing all available non-covalent interactions. As seen with the isoxazole analog of the title compound, the interplay of N-H···N(ring) and N-H···N(nitrile) hydrogen bonds directs the molecules to assemble into a stable, two-dimensional sheet-like structure in the crystal. nih.govresearchgate.net This demonstrates how the encoded molecular information—the specific arrangement of hydrogen bond donors and acceptors—translates into a macroscopic, well-ordered crystalline solid.

Formation of Supramolecular Polymers and Networks

The formation of supramolecular polymers and networks from monomeric units like this compound is governed by specific and directional non-covalent interactions. These interactions, primarily hydrogen bonding and π-π stacking, allow for the spontaneous self-assembly of monomers into ordered, high-molecular-weight architectures. While extensive research on the supramolecular polymerization of this specific pyrrole derivative is not widely documented, the principles can be inferred from studies on related heterocyclic systems, such as diketopyrrolopyrrole (DPP) derivatives and various functionalized pyrroles. bohrium.com

The molecular structure of this compound possesses key functional groups that can drive supramolecular polymerization. The amino group (-NH2) is an excellent hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) and the pyrrole ring nitrogen can act as hydrogen bond acceptors. This donor-acceptor capability is fundamental to forming robust, chain-like, or network-like structures.

Hydrogen Bonding:

The primary interaction expected to drive the assembly of this compound is hydrogen bonding. The amino group can form N-H···N hydrogen bonds with the nitrile group of a neighboring molecule. This interaction is a well-established and reliable motif in crystal engineering and supramolecular chemistry. In similar structures, such as pyrrolo-azine alcohols, hydrogen bonds are the dominant interactions, dictating the formation of supramolecular dimers and chains. mdpi.com The N-H of the pyrrole ring itself can also participate in hydrogen bonding, further stabilizing the resulting network. mdpi.com The presence of both donor and acceptor sites allows for the formation of extended one-dimensional chains or two-dimensional sheets. For instance, studies on other amino-substituted heterocycles have shown that N-H···N hydrogen bonds can lead to the formation of well-defined supramolecular synthons, which are reliable structural motifs for building larger assemblies.

π-π Stacking:

The aromatic pyrrole ring provides a platform for π-π stacking interactions. researchgate.net These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, would likely contribute to the stability of the supramolecular assembly. In many organic crystals, π-π stacking interactions work in concert with hydrogen bonds to create a robust three-dimensional network. researchgate.netrsc.org The stacking of the pyrrole rings can lead to the formation of columnar structures, which are then interlinked by hydrogen bonds. The interplay between the directionality of hydrogen bonds and the less-directional π-π stacking can lead to complex and varied network topologies. Research on methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate has demonstrated that π-π stacking interactions with a centroid-centroid separation of 3.8416 Å can connect molecular dimers into a three-dimensional network. researchgate.net

The combination of these intermolecular forces can lead to the formation of various supramolecular architectures, from simple linear chains to more complex 2D and 3D networks. The specific architecture will depend on factors such as solvent, temperature, and the presence of any competing molecules.

| Interaction Type | Participating Groups | Potential Supramolecular Motif | Reference |

| Hydrogen Bonding | Amino group (donor) and Nitrile group (acceptor) | Linear chains, cyclic dimers | mdpi.com |

| Hydrogen Bonding | Pyrrole N-H (donor) and Nitrile N (acceptor) | Inter-chain/sheet linkage | mdpi.com |

| π-π Stacking | Pyrrole rings | Columnar stacks, stabilization of networks | researchgate.net |

| C-H···π Interactions | Methyl group C-H and Pyrrole ring | Additional stabilization of 3D structure | rsc.org |

Crystal Engineering Strategies for Tailoring Solid-State Properties

Crystal engineering is the rational design of functional molecular solids by controlling the assembly of molecules in the crystalline state. rsc.org For a compound like this compound, crystal engineering strategies can be employed to tailor crucial solid-state properties such as solubility, dissolution rate, stability, and mechanical behavior. These strategies primarily revolve around the predictable manipulation of intermolecular interactions.

Controlling Polymorphism:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a profound impact on its physical properties. Different polymorphs of the same compound can exhibit different melting points, solubilities, and stabilities. By carefully controlling crystallization conditions (e.g., solvent, temperature, and rate of cooling), it may be possible to selectively crystallize a desired polymorph of this compound with optimized properties. Computational methods, such as those combining density functional theory (DFT) with core level spectroscopy, can be used to predict the relative stabilities of different polymorphic forms by accurately modeling intermolecular interactions. nih.gov

Co-crystallization:

A powerful crystal engineering strategy is co-crystallization, which involves crystallizing the target molecule with a second, different molecule (a co-former) in a stoichiometric ratio. This technique can be used to introduce new intermolecular interactions and create novel crystal structures with improved properties. For this compound, co-formers could be selected to interact with its amino or nitrile groups. For example:

Carboxylic acids could form strong N-H···O hydrogen bonds with the amino group, potentially improving solubility and dissolution rates.

Molecules with hydrogen bond donor groups could interact with the nitrile nitrogen.

Aromatic co-formers could be used to modify the π-π stacking interactions, thereby influencing properties like optical or electronic behavior.

The selection of a co-former is guided by an understanding of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.

Salt Formation:

The presence of the basic amino group allows for the formation of salts with various acids. Salt formation is a common strategy in the pharmaceutical industry to improve the solubility and bioavailability of active pharmaceutical ingredients. By reacting this compound with a suitable acid, a crystalline salt with enhanced aqueous solubility and stability could be produced. The choice of the counter-ion can significantly influence the crystal packing and, consequently, the physical properties of the resulting salt.

| Strategy | Description | Potential Effect on Solid-State Properties | Governing Interactions | Reference |

| Polymorph Control | Isolating different crystalline forms of the pure compound. | Altered solubility, stability, melting point, and mechanical properties. | Hydrogen bonding, π-π stacking | nih.gov |

| Co-crystallization | Crystallizing with a stoichiometric amount of a second molecule (co-former). | Improved solubility, dissolution rate, stability, and modified mechanical properties. | Formation of new supramolecular synthons (e.g., N-H···O). | rsc.org |

| Salt Formation | Reacting the amino group with an acid to form a crystalline salt. | Significantly enhanced aqueous solubility and stability. | Ionic interactions, hydrogen bonding. | nih.gov |

By applying these crystal engineering principles, the solid-state properties of this compound can be rationally designed and optimized for specific applications, ranging from materials science to pharmaceuticals.

Unable to Generate Article on "this compound"

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data and detailed findings for the chemical compound “this compound.” The requested article, which was to be focused solely on this compound and structured around its role as a versatile synthetic building block, cannot be generated with the required level of scientific accuracy and detail.

Extensive searches for this specific molecule did not yield dedicated studies outlining its application in the construction of diverse heterocyclic systems, its utility in the target-oriented synthesis of complex organic molecules, or specific strategies for its derivatization to enhance molecular complexity.

The user's instructions mandated a strict adherence to an outline focused exclusively on "this compound" and the exclusion of information not directly pertaining to it. To maintain the integrity and accuracy of the response, and to avoid speculation or the presentation of information on related but distinct chemical entities, the article cannot be produced as requested.

Further research on this specific compound would be required for the generation of a scientifically grounded article that meets the specified criteria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-3-methyl-2H-pyrrole-4-carbonitrile, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of substituted amines and nitriles. For example, derivatives like 5-acetyl-4-amino-pyrroles are synthesized using acetyl or benzoyl groups under reflux conditions in ethanol, achieving yields of 55–80% . Key parameters include temperature control (reflux at 80–100°C), solvent selection (ethanol or DMF), and stoichiometric ratios of reactants. Yield optimization often requires purification via recrystallization and monitoring by TLC .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the molecular structure of this compound derivatives?

- Methodological Answer :

- IR : Identify functional groups (e.g., NH at ~3300–3400 cm, CN at ~2200–2212 cm, and C=O at ~1617–1641 cm) .

- H NMR : Assign peaks for aromatic protons (δ 6.8–8.4 ppm), NH (δ 4.5–5.5 ppm), and methyl groups (δ 2.1–3.1 ppm) .

- C NMR : Detect cyano carbons (δ 110–120 ppm) and carbonyl carbons (δ 160–170 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 278–353 for pyrimidinecarbonitrile derivatives) and fragmentation patterns .

Q. What solvent systems and reaction conditions favor the formation of pyrrole-carbonitrile derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) or ethanol under reflux are preferred for cyclization. For example, thermal aqueous conditions (80–100°C) or ionic liquid catalysis ([EtNH][HSO]) enhance reaction efficiency in multi-component syntheses . Solvent-free conditions, as seen in 4H-pyran derivatives, reduce side reactions and improve atom economy .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry for this compound analogs?

- Methodological Answer : X-ray crystallography provides definitive bond angles, torsion angles, and packing arrangements. For instance, Cambridge Structural Database (CSD) entries (e.g., CCDC-971311) reveal planar pyrrole rings and intermolecular hydrogen bonding (N–H···N/O) critical for stability . Software like SHELX or OLEX2 refines data, while Mercury visualizes van der Waals interactions .

Q. What strategies address contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer :

- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted intermediates or acetylated byproducts) .

- Isotopic Labeling : Track reaction pathways (e.g., N-labeled amines) to confirm regioselectivity in substitutions .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reaction energetics and optimize transition states to explain yield variations .

Q. How do substituents (e.g., aryl, halogen, thienyl) influence the electronic properties and reactivity of pyrrole-carbonitrile cores?

- Methodological Answer : Electron-withdrawing groups (e.g., –CN, –NO) increase electrophilicity at the pyrrole C-4 position, favoring nucleophilic attacks. For example, 4-fluorophenyl substituents enhance dipole moments (1.5–2.0 D), altering solubility and crystallinity . Hammett plots correlate substituent σ values with reaction rates in SNAr mechanisms .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound derivatives?

- Methodological Answer :

- Ionic Liquid Catalysis : Reusable [EtNH][HSO] reduces waste and enables one-pot multicomponent reactions (e.g., pyrano[2,3-c]pyrazoles) .

- Microwave Assistance : Accelerates reaction times (10–15 min vs. 6–8 hr) with 20–30% higher yields .

- Solvent-Free Mechanochemistry : Ball milling achieves >90% conversion for nitro-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.